
5-(Acetylamino)-2-sulphobenzenediazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylamino)-2-sulphobenzenediazonium chloride: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes, which are widely used in the textile industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetylamino)-2-sulphobenzenediazonium chloride typically involves the diazotization of 5-(Acetylamino)-2-sulphobenzenamine. The process includes the following steps:
Nitration: The starting material, 5-(Acetylamino)-2-sulphobenzenamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Acetylamino)-2-sulphobenzenediazonium chloride undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are used as dyes.
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution Reactions: Involve the use of copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) in the presence of hydrochloric acid.
Reduction Reactions: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products:
Azo Dyes: Formed from coupling reactions with phenols or aromatic amines.
Substituted Aromatic Compounds: Formed from substitution reactions, such as chlorobenzene, bromobenzene, or benzonitrile.
Aplicaciones Científicas De Investigación
Chemistry:
Azo Dye Synthesis: Widely used in the synthesis of azo dyes, which are important for coloring textiles, leather, and paper.
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to label proteins and nucleic acids with fluorescent dyes.
Medicine:
Diagnostic Agents: Employed in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Chemical Manufacturing: Serves as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 5-(Acetylamino)-2-sulphobenzenediazonium chloride primarily involves the formation of azo compounds through coupling reactions. The diazonium group (-N₂⁺) is highly reactive and can readily react with nucleophiles such as phenols and aromatic amines to form azo bonds (-N=N-). This reaction is facilitated by the electron-withdrawing nature of the diazonium group, which makes the aromatic ring more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
- 4-(Acetylamino)-2-sulphobenzenediazonium chloride
- 3-(Acetylamino)-2-sulphobenzenediazonium chloride
- 2-(Acetylamino)-4-sulphobenzenediazonium chloride
Comparison:
- Reactivity: The position of the acetylamino and sulpho groups on the aromatic ring can influence the reactivity and stability of the diazonium compound. For example, 5-(Acetylamino)-2-sulphobenzenediazonium chloride may have different reactivity compared to its isomers due to electronic and steric effects.
- Applications: While all these compounds can be used in azo dye synthesis, their specific applications may vary based on their reactivity and the nature of the products formed.
Propiedades
Número CAS |
67969-89-5 |
|---|---|
Fórmula molecular |
C8H8ClN3O4S |
Peso molecular |
277.69 g/mol |
Nombre IUPAC |
5-acetamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C8H7N3O4S.ClH/c1-5(12)10-6-2-3-8(16(13,14)15)7(4-6)11-9;/h2-4H,1H3,(H-,10,12,13,14,15);1H |
Clave InChI |
AVZXXWYJDGKELN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)

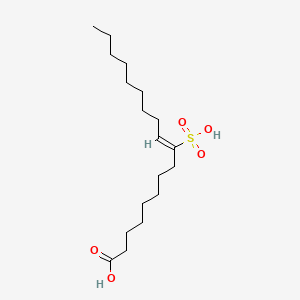

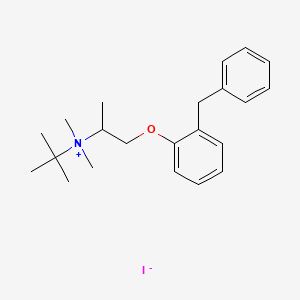
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
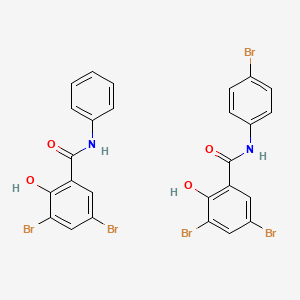

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)
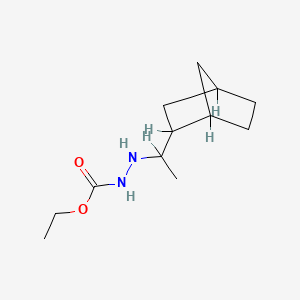
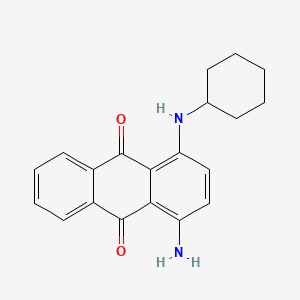
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
